Journal Name:Chemical Communications
Journal ISSN:1359-7345
IF:4.3
Journal Website:https://pubs.rsc.org/en/journals/journalissues/cc
Year of Origin:1996
Publisher:Royal Society of Chemistry
Number of Articles Per Year:2458
Publishing Cycle:Weekly
OA or Not:Not
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC05094G
This paper describes the design and synthesis of a conjugate, which is composed of a percarboxylated water-soluble pillar[6]arene and three fluorescent pyrene chromophores on alternating methylene bridges. The optical characteristics are investigated. This conjugate is capable of encapsulating polycationic guest spermine, which results in an enhancement in the fluorescence intensity of pyrene. This host–pyrene conjugate is used for direct sensing of spermine, which shows selectivity towards a variety of biological analytes. The detection of spermine is demonstrated in live cells.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04727J
New and dynamical chiral co-assembled systems bearing BOPPY were successfully developed with amplified CPL signals. Remarkably, these stable chiral co-assemblies prepared at high concentrations retain uniform microrods and exceptional chiroptical performance (glum = 0.028, ΦF = 14%) after 48 h.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC00067B
A 3D Co-based metal–organic framework has been prepared, which contains a bis(triarylamine) with terphenyl units as a redox-active linker. Manipulation of the redox events via the electrochemical method confirmed that charge hopping is dominant within the 3D framework. Investigation of the in situ spectroelectrochemical properties within the structure leads to the formation of mono and dual radical cations obtained reversibly in two-steps due to the presence of two redox-active sites.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04442D
Lithium oxalate (Li2C2O4) is an attractive cathode pre-lithiation additive for lithium-ion batteries (LIBs), but its application is hindered by its high decomposition potential (>4.7 V). Due to the liquid–solid synergistic effect of the NaNO2 additive and the LiNi0.83Co0.07Mn0.1O2 (NCM) cathode material, the decomposition efficiency of micro-Li2C2O4 reaches 100% at a low charge cutoff voltage of 4.3 V. Our work boosts the widespread practical application of Li2C2O4 by a simple and promising electrolyte-assisted cathode pre-lithiation strategy.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC05045A
A practical method that enables the fluorosulfenylation of unactivated alkenes processed directly with thiols and fluoride salts is presented. Good to excellent efficiencies and functional group tolerance are observed for both alkene substrates and thiols. The procedure also allows the use of gaseous ethylene as a two-carbon building block for β-fluoro thioether products.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04195F
One-dimensional RhCo alloy nanowires (NWs) with an ultrathin thickness (2.6 nm) and abundant defect sites were prepared in an aqueous solution by a nanoconfined attachment growth route within assembled columnar micelles. Thanks to dual synergies between advantageous anisotropic ultrathin structures and alloy compositions, they endowed one-dimensional RhCo NWs with superior activity and high stability for alkaline hydrogen evolution electrocatalysis.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04585D
The perovskite-type La(0.5+x)Sr(0.5−x)FeO3−δ (x = 0.00, 0.10, 0.20) oxides for the electrocatalytic oxygen reduction reaction (ORR) were synthesized by a facile reaction-EDTA/citric acid mixed complex sol–gel method. The cubic single-phase perovskite structure of the as-prepared oxides is demonstrated using powder X-ray diffraction (XRD). Scanning electron microscopy/energy-dispersive X-ray spectroscopy (SEM–EDX), transmission electron microscopy/selected area electron diffraction (TEM–SAED), and X-ray photoelectron spectroscopy (XPS) characterizations were also conducted for the perovskite-type La(0.5+x)Sr(0.5−x)FeO3−δ (x = 0.00, 0.10, 0.20) oxides. Furthermore, the electrochemical ORR properties of the as-prepared oxides in alkaline media were studied, with the oxides exhibiting good electrocatalytic ORR performance.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04934E
The kinetic enantio-recognition of chiral viologen guests by planar-chiral porphyrin cage compounds, measured in terms of ΔΔG‡on, is determined by the planar-chirality of the host and influenced by the size, as measured by ion mobility-mass spectrometry, but not the chirality of its substituents.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04399A
Chemical double mutant cycles were used to measure the interaction of a N-methyl pyridinium cation with a π-box in a calix[4]pyrrole receptor. Although the cation–π interaction is attractive (−11 kJ mol−1), it is 7 kJ mol−1 less favourable than the corresponding aromatic interaction with the isosteric but uncharged tolyl group.
Probing the magnetic and magneto-optical properties of a radical-bridged Tb4 single-molecule magnet†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC03034B
Reaction of the 1,2,4,5-tetrazine (tz˙−) radical and {Cp*2Tb}+ has yielded a tetranuclear radical-bridged TbIII single-molecule magnet. The strong Ln–radical coupling and the electronic differences of the TbIII ions in [(Cp*2Tb)4(tz˙−)4]·3C6H6 (1) are probed via magnetic, magneto-optical and computational studies.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04127A
Hydrogen peroxide (H2O2) is an essential and versatile oxidant. The photocatalytic production of H2O2 is a promising alternative to the conventional anthraquinone oxidation process. In this work, BiOBr nanosheets with oxygen vacancies (OVs) were successfully synthesized by a solvothermal method in the presence of mannitol. The character of the nanosheets shortened the diffuse length of charge carriers, which is beneficial for the charge separation. The introduction of OVs enhanced the visible light absorption and also improved the carrier separation. Furthermore, OVs enhanced the activation of O2 molecules and facilitated the generation of ˙O2−. As a result, the products exhibited good performance in photocatalytic H2O2 production. After introducing HCOOH, the yield of H2O2 was further enhanced by a factor of 50, from 3 μmol h−1 to 150 μmol h−1. This work provides a reference to design high performance photocatalysts for H2O2 production through defect engineering.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC00137G
Reaction of a trinuclear triangular macrocyclic complex Pb3L(CF3SO3)6 with bidentate linkers in a ratio of 3 equiv. of linker per 2 equiv. of complex, produces a prismatic structure with 4,4′-dipyridyl, and two unprecedented, extended 3D frustum-like structures with 1,2-di(4-pyridyl)ethylene and 1,4-di(4-pyridyl)benzene. The cavities of these structures encapsulate triflate anions.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04231F
Melanin pigments are found in most life forms, where they are responsible for coloration and ultraviolet (UV) light protection. Natural melanin is a poorly soluble and complex biosynthesis product produced through confined and templated enzymatic oxidation of tyrosine. It has been challenging to create water-soluble synthetic mimics. This study demonstrates the enzymatic synthesis of oxidized phenols confined inside liquid droplets. We use an amphiphilic, bifunctional peptide, DYFR9, that combines a tyrosine tripeptide previously shown to undergo enzymatic oxidation to form peptide pigments with broad absorbance, and polyarginine to facilitate complex coacervation in the presence of ATP. When ATP, DYFR9 are mixed and exposed to tyrosinase, pigmented liquid droplets result, while no appreciable oxidation is observed in the bulk.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04237E
Competing models exist to explain the differences in the activity of zeolites and amorphous silica–aluminas. Some postulate that silica–alumina contains dilute zeolitic bridging acid sites, while others favor a pseudo-bridging silanol model. We employed a selective isotope labeling strategy to assess the existence of Si–O(H)–Al bonds using NMR-based distance measurements.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04855A
Aggregation of amphiphilic polymers in block-selective solvents produces different nanostructures, which have been studied extensively for wide-ranging applications. Nevertheless, such immiscibility-driven aggregation does not endow them with the desired structural precision, predictability or surface functional group exposure, which significantly impact their functional applications. More recently, biomimetic folded structures of synthetic macromolecules (mostly oligomers) have come to the fore, but such studies have been limited to probe the secondary structures. In this article, we have collated hierarchical structures of foldamers, especially highlighting our recent contribution to the field of chain-folding regulated assembly of segmented polyurethanes (PUs) and their functional applications. A series of such PUs have been discussed, which contain a segmented hydrocarbon backbone and alternately placed pendant solvophilic groups. In either water or highly non-polar solvents (TCE, MCH), depending on the nature of the pendant group, they exhibit folded structures stabilized by intra-chain H-bonding. Hierarchical assembly of such folded chains by inter-chain H-bonding and/or π-stacking leads to the formation of well-defined nanostructures with functional applications ranging from organic optoelectronics to biomaterials. For example, a segmented PU with appended naphthalene-diimide (NDI) chromophores showed a pleated structure in MCH, which helped in organization of the NDI chromophores within π-stacking distance. Such folded polymer chains eventually produced nanotubular structures with excellent electron mobility. They also showed efficient intercalation of the pyrene (Py) donor by NDI–Py charge-transfer interaction and in this case the mixed nanotubular structure exhibited prominent room-temperature ferroelectricity. On the other hand, having cationic functionalities as the pendant groups such chain-folding regulated assembly produced unilamellar polymersomes with excellent antibacterial activity with very low minimum inhibitory concentrations (<10 μg mL−1). Replacing the pendant amine functionality with sulphate groups made these polyurethanes highly potent antiviral materials. In the absence of the alternating connectivity of the solvophobic and solvophilic segments or rigid hydrocarbon backbone, such folding propensity is destroyed, leading to structural collapse. While significant efforts have been made in correlating primary structures of wide-ranging polymers with their functional applications, this article demonstrates the direct correlation between the secondary structures of polymers and their functional properties.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04449A
Two double-stranded metallo-triangles, Dy9 and Dy24, with hexaple-C10H7PO32− bridges were constructed, and their magnetic properties were explored. Compared with the field-induced relaxation phenomenon of Dy9 templated with a chloride anion, Dy24 templated with a sodium cation exhibited zero-field single-molecule-magnet behavior.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04297A
Lead halide perovskites (LHPs) have emerged as promising materials for solar cell applications due to their unique photophysical properties. Most of the crucial properties related to solar cell performance such as carrier mobility, diffusion length, recombination rates, etc. have been estimated using ultrafast spectroscopic methods. While various methods have been developed to prepare and fabricate high-quality perovskite films for photovoltaic applications, understanding the charge carrier dynamics is also crucial at each stage of the charge generation, cooling, and recombination processes. Using femtosecond (fs) transient absorption (TA) spectroscopy, various stages of charge carrier dynamics in perovskite materials could be monitored. In this article, we focus on some of the recent experimental developments related to charge carrier dynamics in perovskites and discuss the current understanding of (1) exciton dissociation, (2) charge carrier thermalization, (3) hot carrier cooling, and (4) electron–phonon coupling along with some of the crucial spectral emergence in the pump–probe experiments of LHP materials.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04011A
A unique configuration based on internally integrated electrodes is proposed for flexible hybrid zinc-ion capacitor (HZIC) devices. An in-depth charge storage process is studied, confirming the high electrochemical promise of HZICs for future practical applications.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC03700B
Organosulfates (OSs), characterized with a sulfate ester group (R–OSO3−), are abundant constituents in secondary organic aerosols. Recent laboratory-based investigations have revealed that OSs can undergo efficient chemical transformation through heterogeneous oxidation by hydroxyl radicals (˙OH, interchangeably termed as OH in this article), which freshly derives functionalized and fragmented OSs. The reaction not only contributes to the presence of structurally transformed OSs in the atmosphere of which sources were unidentified, but it also leads to the formation of inorganic sulfates (e.g., SO42−) with profound implication on the form of aerosol sulfur. In this article, we review the current state of knowledge regarding the heterogeneous OH oxidation of OSs based on state-of-the-art designs of experiments, computational approaches, and chemical analytical techniques. Here, we discuss the formation potential of new OSs and SO42−, in light of the influence of diverse OS structures on the relative importance of different reaction pathways. We propose future research directions to advance our mechanistic understanding of these reactions, taking into account aerosol matrix effects, interactions with other atmospheric pollutants, and the incorporation of experimental findings into atmospheric chemical transport models.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04308H
This study presents an optimized co-antisolvent modulation strategy for producing two-dimensional lead-free chiral double perovskite nanomaterial with superior chirality and stability. The chiroptical signals or their dissymmetric factors are significantly influenced by the selection of antisolvent mixture. This research contributes to the advancement of chiral semiconductor materials and expands the understanding of their behavior at the nanoscale.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学1区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
4.7 | 297 | Science Citation Index Expanded | Not |
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